molecular formula C3H9KN2 B14637024 Potassium 3-amino-propylamide CAS No. 56038-00-7

Potassium 3-amino-propylamide

Cat. No.: B14637024
CAS No.: 56038-00-7
M. Wt: 112.22 g/mol
InChI Key: GXBBCEZQOPFZFX-UHFFFAOYSA-N
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Description

Potassium 3-amino-propylamide is a novel alkamide superbase known for its exceptional reactivity. It is highly soluble in and stable toward excess amine, making it extremely reactive in a variety of prototropic processes . This compound is only slightly aggregated even in 1.0 M solution, which contributes to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-amino-propylamide can be synthesized through the reaction of potassium hydride with 1,3-diaminopropane. This reaction generates the superbase in situ, which is then used in various organic reactions . The preparation involves the deprotonation of the amine group by potassium hydride, leading to the formation of the highly reactive this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of potassium hydride and 1,3-diaminopropane remains the standard method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-amino-propylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various amides, nitriles, and other nitrogen-containing compounds. The specific products depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of potassium 3-amino-propylamide involves its role as a superbase. It deprotonates various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets include carbonyl compounds, alkynes, and other electrophilic species. The pathways involved include the formation of highly reactive intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Uniqueness: Potassium 3-amino-propylamide is unique due to its high solubility, stability, and exceptional reactivity. Unlike other bases, it remains only slightly aggregated even in concentrated solutions, which enhances its effectiveness in various chemical processes .

Properties

CAS No.

56038-00-7

Molecular Formula

C3H9KN2

Molecular Weight

112.22 g/mol

IUPAC Name

potassium;3-aminopropylazanide

InChI

InChI=1S/C3H9N2.K/c4-2-1-3-5;/h4H,1-3,5H2;/q-1;+1

InChI Key

GXBBCEZQOPFZFX-UHFFFAOYSA-N

Canonical SMILES

C(CN)C[NH-].[K+]

Origin of Product

United States

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